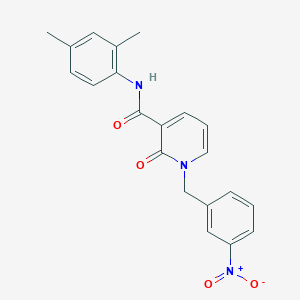

N-(2,4-dimethylphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Description

Evolution of 2-Oxo-1,2-Dihydropyridine-3-Carboxamide Research

The 2-oxo-1,2-dihydropyridine-3-carboxamide scaffold has emerged as a privileged structure in medicinal chemistry due to its versatility in drug design. Early work focused on modifying the pyridine core to enhance pharmacological activity. For example, 1,8-dihydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamides were synthesized via boron tribromide–mediated deprotection of benzyl groups, yielding compounds with potential bioactivity. These efforts demonstrated the importance of hydroxyl and carboxamide substituents in optimizing molecular interactions with biological targets.

A breakthrough came with the discovery that 1,4-dihydropyridine (DHP) derivatives exhibit calcium channel–blocking activity, as seen in antihypertensive drugs like nitrendipine. Structural modifications at positions 1, 3, and 5 of the DHP ring were shown to modulate potency and selectivity. For instance, introducing a nitrobenzyl group at position 1 enhanced electronic effects, improving binding affinity to ion channels.

Recent studies have expanded into pyridine-3-carboxamide derivatives, where N-aryl substitutions (e.g., 2,4-dimethylphenyl) improve metabolic stability and solubility. These advancements underscore the scaffold’s adaptability in addressing diverse therapeutic needs.

Significance of 1-(3-Nitrobenzyl) Substitution in Dihydropyridine Research

The 1-(3-nitrobenzyl) moiety is a critical structural feature that influences electronic and steric properties. Nitro groups are strong electron-withdrawing substituents, which polarize the pyridine ring and enhance interactions with hydrophobic binding pockets. For example, in calcium channel blockers, the nitrobenzyl group at position 1 stabilizes the molecule’s bioactive conformation through π-π stacking with aromatic residues in voltage-gated channels.

In N-(2,4-dimethylphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide , the nitrobenzyl group’s placement alters the molecule’s dipole moment, as evidenced by computational studies. This modification also impacts solubility; nitro-containing derivatives exhibit lower logP values compared to alkyl-substituted analogues, favoring aqueous dispersion.

Synthetic routes to incorporate this group often involve nucleophilic substitution reactions. For instance, treating intermediates with 3-nitrobenzyl halides in dimethylformamide (DMF) achieves regioselective alkylation at position 1. These methods highlight the nitrobenzyl group’s role in streamlining synthetic accessibility while maintaining bioactivity.

Research Objectives in N-(2,4-Dimethylphenyl)-Carboxamide Investigations

Current research on N-(2,4-dimethylphenyl)-carboxamide derivatives aims to:

- Optimize synthetic yields : Multi-step routes involving N-propargylation and subsequent cyclization require precise control of reaction conditions (e.g., solvent polarity, temperature).

- Elucidate structure-activity relationships (SAR) : The 2,4-dimethylphenyl group at the N-position contributes to steric hindrance, potentially reducing off-target interactions. Comparative studies with meta-tolyl analogues (e.g., 1-(3-nitrobenzyl)-2-oxo-N-(m-tolyl)-1,2-dihydropyridine-3-carboxamide ) reveal that ortho-methyl groups enhance metabolic stability.

- Explore therapeutic applications : Preliminary data suggest activity in lipid metabolism modulation, aligning with earlier findings on pyridine-based antidyslipidemic agents.

Position Within Current Medicinal Chemistry Research Framework

This compound epitomizes the convergence of scaffold hybridization and substituent engineering in modern drug discovery. Its design incorporates lessons from DHP-based calcium channel blockers and pyridine-3-carboxamide antidyslipidemics, reflecting a trend toward multifunctional agents.

The 2,4-dimethylphenyl and 3-nitrobenzyl groups align with industry preferences for:

- Metabolic robustness : Methyl groups mitigate oxidative degradation via cytochrome P450 enzymes.

- Target selectivity : Nitrobenzyl’s electronic effects fine-tune affinity for enzymes overexpressed in metabolic disorders.

Ongoing studies position this compound as a candidate for repurposing in neurological and cardiovascular diseases, leveraging its dual potential as a calcium modulator and lipid-lowering agent.

Properties

IUPAC Name |

N-(2,4-dimethylphenyl)-1-[(3-nitrophenyl)methyl]-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O4/c1-14-8-9-19(15(2)11-14)22-20(25)18-7-4-10-23(21(18)26)13-16-5-3-6-17(12-16)24(27)28/h3-12H,13H2,1-2H3,(H,22,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCZIUUVQFQAIRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the dihydropyridine ring: This can be achieved through a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.

Introduction of the nitrobenzyl group: This step may involve a nucleophilic substitution reaction where a nitrobenzyl halide reacts with the dihydropyridine intermediate.

Attachment of the dimethylphenyl group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate catalysts and conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.

Reduction: The nitro group can be reduced to an amine group under suitable conditions.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.

Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents (R-X) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while reduction of the nitro group may produce aniline derivatives.

Scientific Research Applications

Medicinal Chemistry

N-(2,4-dimethylphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has been investigated for its potential therapeutic effects, particularly as an enzyme inhibitor or receptor ligand. Compounds with similar structures are often explored for their antihypertensive, anti-inflammatory, and anticancer activities due to their ability to interact with biological targets.

Case Studies

- Anticancer Activity : Research indicates that dihydropyridine derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications in the substituents can enhance the selectivity and potency of these compounds against specific cancer types.

- Enzyme Inhibition : The compound has been tested for its inhibitory effects on certain enzymes involved in metabolic pathways. Preliminary biochemical assays demonstrated promising results in inhibiting elastase activity, a target for anti-inflammatory therapies .

Biochemistry

In biochemistry, the structural characteristics of this compound make it an attractive candidate for studying enzyme interactions and receptor binding mechanisms. The presence of the nitro group may facilitate redox reactions that are crucial in biological systems.

Synthetic Chemistry

The compound serves as a valuable intermediate in organic synthesis. The unique functional groups allow for further modifications to create more complex molecules with tailored properties.

Synthetic Routes

The synthesis typically involves:

- Hantzsch Dihydropyridine Synthesis : A common method where an aldehyde reacts with a β-keto ester and ammonia under reflux conditions.

- Nucleophilic Substitution : Introducing the nitrobenzyl group through reactions with suitable halides.

Material Science

In material science, derivatives of dihydropyridine are explored for their potential use in developing new materials with specific electronic or mechanical properties. The ability to modify the chemical structure opens avenues for creating materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. For example:

Molecular Targets: It may interact with enzymes or receptors involved in biological processes.

Pathways: The compound may modulate signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table compares the target compound with structurally related pyridinecarboxamide derivatives:

Key Observations :

- Electron-Withdrawing Groups: The nitro group in the target compound (vs.

- Planarity : Compounds like the target and N-(3-bromo-2-methylphenyl) analog exhibit near-planar conformations due to π-conjugation across the amide bridge, facilitating intermolecular interactions (e.g., hydrogen bonding) .

- Bioactivity : BMS-777607 highlights the importance of fluorinated aryl groups in optimizing pharmacokinetics, a feature absent in the target compound .

Key Observations :

- The target compound’s synthesis likely parallels methods used for N-(3-bromo-2-methylphenyl) analogs, involving acid-catalyzed amide coupling .

- Low yields in compounds like 9a (14%) suggest steric or electronic challenges introduced by bulky substituents (e.g., methylsulfonylvinyl) .

Key Observations :

- The target compound’s lower molecular weight (~395 vs. 523 g/mol for BMS-777607) may improve solubility but reduce target affinity.

- The nitro group’s strong electron-withdrawing nature could lower logP compared to CF₃-substituted analogs, affecting membrane permeability .

Biological Activity

N-(2,4-dimethylphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, and applications based on available research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by a dihydropyridine core with various substituents. Its molecular formula is with a molecular weight of approximately 393.4 g/mol. The structural features include:

- Dihydropyridine ring : A five-membered ring that is essential for its biological activity.

- Carboxamide functionality : Contributes to its solubility and interaction with biological targets.

- Aromatic substituents : The presence of a dimethylphenyl and a nitrobenzyl group enhances its chemical reactivity and biological properties.

Structural Formula

The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors. The dihydropyridine structure is known to modulate ion channels and influence cellular signaling pathways.

Anticancer Activity

Recent studies have indicated that compounds within the dihydropyridine class exhibit significant anticancer properties. For instance, related compounds have shown complete tumor stasis in human gastric carcinoma xenograft models following oral administration . This suggests that this compound may also possess similar anticancer efficacy.

Antimicrobial Properties

Research has demonstrated that dihydropyridine derivatives can exhibit antimicrobial activities against various pathogens. The unique combination of functional groups in this compound may enhance its effectiveness against bacterial and fungal strains.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

- Formation of the Dihydropyridine Core : Achieved through Hantzsch dihydropyridine synthesis involving the condensation of an aldehyde, β-keto ester, and ammonia.

- Introduction of the Nitrobenzyl Group : Utilizes nucleophilic substitution reactions where nitrobenzyl halides react with the dihydropyridine core.

- Final Modifications : Further functionalization can be performed to enhance biological activity or solubility.

Synthesis Summary Table

| Step | Reaction Type | Description |

|---|---|---|

| 1 | Condensation | Formation of dihydropyridine core |

| 2 | Nucleophilic Substitution | Introduction of nitrobenzyl group |

| 3 | Functionalization | Final modifications for enhanced activity |

Case Study 1: Anticancer Efficacy

In a study examining related dihydropyridines, a compound demonstrated complete tumor stasis in a human gastric carcinoma model when administered orally. This highlights the potential for this compound to be developed as an anticancer agent .

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of similar compounds showed effectiveness against both gram-positive and gram-negative bacteria. The structural characteristics of this compound suggest it may also exhibit comparable antimicrobial effects .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing N-(2,4-dimethylphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, and how can reaction yields be optimized?

- Methodology : A modified Ullmann condensation or nucleophilic substitution reaction can be employed, analogous to methods used for structurally similar pyridinecarboxamides. For example, refluxing 2-chloronicotinic acid with substituted anilines in the presence of pyridine and p-toluenesulfonic acid (as a catalyst) under aqueous conditions has been shown to yield crystalline products . Optimization involves adjusting molar ratios (e.g., 1:1.1 acid-to-amine), extended reflux times (>12 hours), and slow evaporation of methanol for crystallization. Purity (>98%) can be confirmed via HPLC and NMR .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure?

- Methodology :

- X-ray crystallography : Resolve tautomeric states (e.g., keto-amine vs. hydroxy-pyridine) and confirm planarity of the π-conjugated system. Dihedral angles between aromatic rings (e.g., 8.38° in analogs) indicate near-planar conformations .

- NMR : Assign peaks using - and -NMR to verify substituent positions (e.g., methyl, nitro groups).

- FT-IR : Identify carbonyl stretches (C=O at ~1680–1700 cm) and N–H bending (~1550 cm) .

Q. How can researchers confirm the absence of tautomeric impurities in the final product?

- Methodology : Combine X-ray diffraction (to detect crystalline tautomers) with -NMR in DMSO-d. For example, the absence of a hydroxyl proton signal (~10–12 ppm) confirms the dominance of the keto-amine tautomer, as observed in N-(3-chloro-2-methylphenyl) analogs .

Advanced Research Questions

Q. What strategies are effective for analyzing intermolecular interactions (e.g., hydrogen bonding, π-stacking) in this compound’s solid-state structure?

- Methodology :

- Hydrogen bonding : Use crystallographic data to identify N–H⋯O bonds (e.g., N⋯O distances of ~2.85 Å and angles of ~168°), which form centrosymmetric dimers .

- π-Stacking : Measure interplanar distances (typically 3.4–3.6 Å) between aromatic rings using Mercury software.

- Table 1 : Key crystallographic parameters from analogs :

| Parameter | Value |

|---|---|

| N–H⋯O distance (Å) | 2.85 |

| Dihedral angle (°) | 8.38 |

| π-Stacking distance (Å) | 3.52 |

Q. How can computational modeling (e.g., DFT, MD simulations) predict reactivity or binding affinity for this compound?

- Methodology :

- DFT : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. For example, the nitro group’s electron-withdrawing effect lowers LUMO energy, enhancing electrophilicity at the pyridine ring.

- MD Simulations : Model solvation effects (e.g., in DMSO/water) to predict aggregation behavior or protein-ligand interactions. Use software like GROMACS with AMBER force fields .

Q. What experimental approaches resolve contradictions in observed reactivity (e.g., unexpected byproducts during synthesis)?

- Methodology :

- LC-MS : Identify byproducts (e.g., dimerization or oxidation adducts).

- Kinetic studies : Vary reaction temperature/pH to isolate intermediates. For instance, acidic conditions may favor hydrolysis of the amide bond, while basic conditions promote nitro-group reduction .

Q. How can researchers design analogs to improve solubility without compromising bioactivity?

- Methodology :

- Substituent modification : Introduce polar groups (e.g., –OH, –SOH) at the 4-position of the pyridine ring.

- Co-crystallization : Use co-formers like succinic acid to enhance aqueous solubility, as demonstrated for structurally related pyridinecarboxamides .

Data-Driven Research Design

Q. What metrics should guide the selection of reaction solvents for scale-up synthesis?

- Criteria :

- Polarity : High-polarity solvents (e.g., DMF, MeOH) improve solubility of nitro-containing intermediates.

- Boiling point : Solvents with bp >100°C (e.g., toluene) are preferred for reflux conditions.

- Green chemistry metrics : Prioritize solvents with low E-factor (<5) and high atom economy (>70%) .

Q. How do steric effects from the 2,4-dimethylphenyl group influence conformational stability?

- Analysis : Compare torsional angles (via crystallography) between substituted and unsubstituted analogs. Methyl groups at ortho/para positions restrict rotation, stabilizing planar conformations critical for π-π interactions in supramolecular assemblies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.